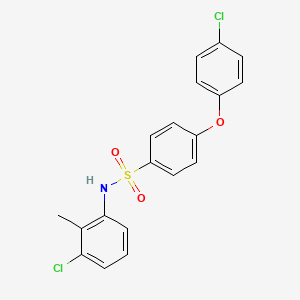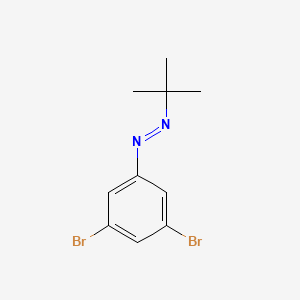
Diazene, (3,5-dibromophenyl)(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, (3,5-dibromophenyl)(1,1-dimethylethyl)- is a chemical compound with the molecular formula C16H16Br2N2O It is known for its unique structure, which includes a diazene group (N=N) bonded to a 3,5-dibromophenyl group and a 1,1-dimethylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (3,5-dibromophenyl)(1,1-dimethylethyl)- typically involves the reaction of 3,5-dibromoaniline with tert-butyl nitrite in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-5°C to ensure the stability of the diazene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Diazene, (3,5-dibromophenyl)(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: The major products are typically oxides of the original compound.
Reduction: The primary product is the corresponding amine derivative.
Substitution: The products vary depending on the nucleophile used but generally include substituted phenyl derivatives.
Scientific Research Applications
Diazene, (3,5-dibromophenyl)(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diazene, (3,5-dibromophenyl)(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diazene, (3,5-dichlorophenyl)(1,1-dimethylethyl)
- Diazene, (3,5-difluorophenyl)(1,1-dimethylethyl)
- Diazene, (3,5-dimethylphenyl)(1,1-dimethylethyl)
Uniqueness
Diazene, (3,5-dibromophenyl)(1,1-dimethylethyl)- is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atoms enhance the compound’s ability to participate in substitution reactions and influence its biological activity.
Properties
CAS No. |
832077-24-4 |
|---|---|
Molecular Formula |
C10H12Br2N2 |
Molecular Weight |
320.02 g/mol |
IUPAC Name |
tert-butyl-(3,5-dibromophenyl)diazene |
InChI |
InChI=1S/C10H12Br2N2/c1-10(2,3)14-13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3 |
InChI Key |
AIWFGDGYIMXAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=NC1=CC(=CC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
![Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-](/img/structure/B14215620.png)
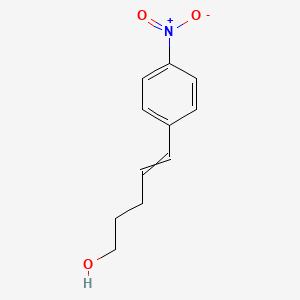
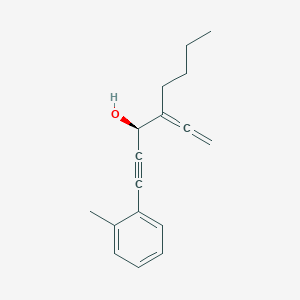
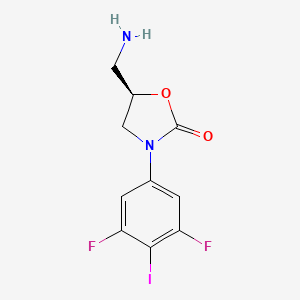
![2,3,6,7-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B14215635.png)
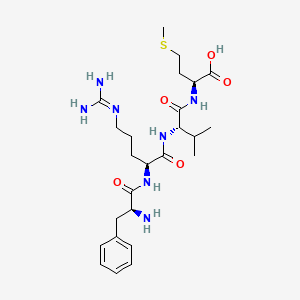
![Benzene, 1,1'-[1-(3-hexynyloxy)-2-propynylidene]bis-](/img/structure/B14215647.png)

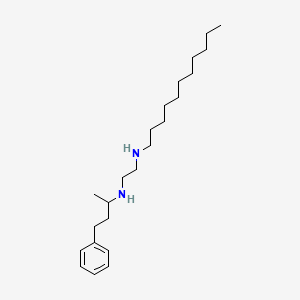
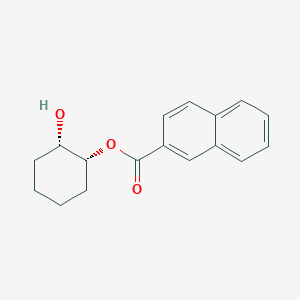
![3-[(2-Chlorophenyl)ethynyl]pyridine](/img/structure/B14215677.png)
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B14215678.png)
